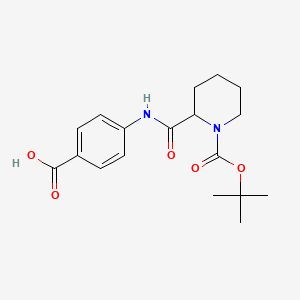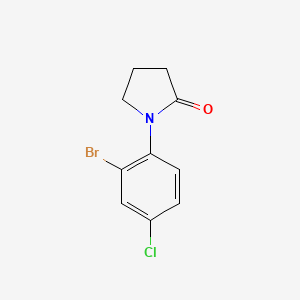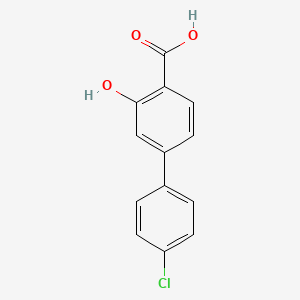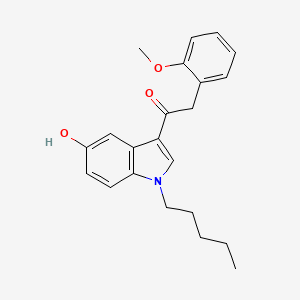
JWH 250 5-羟基吲哚代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 250 5-羟基吲哚代谢物是一种合成大麻素代谢物,来源于 JWH 250,JWH 250 的结构和功能与 JWH 015 和 JWH 018 相关 。它是一种大麻素模拟物吲哚,这意味着它模拟了大麻素的作用。 预计这种代谢物可以在血清和尿液中检测到,使其在法医和研究应用中具有重要意义 .
科学研究应用
JWH 250 5-羟基吲哚代谢物在科学研究中有多种应用:
法医化学和毒理学: 它被用作分析参考标准,用于检测生物样本中的合成大麻素.
药代动力学研究: 研究人员研究其代谢和排泄,以了解合成大麻素的药代动力学.
兴奋剂控制: 它被用于兴奋剂控制方法,以检测马和人尿液中是否存在合成大麻素.
生物学研究: 该化合物用于研究合成大麻素对大麻素受体和相关通路的影響.
作用机制
JWH 250 5-羟基吲哚代谢物的作用机制涉及其与大麻素受体的相互作用,特别是 CB1 和 CB2 受体。这些受体是大麻内分泌系统的组成部分,调节着各种生理过程。 该代谢物与这些受体结合,模拟天然大麻素的作用,导致神经递质释放发生改变 。 这种相互作用会影响疼痛感觉、情绪和食欲等过程 .
准备方法
JWH 250 5-羟基吲哚代谢物的合成涉及多个步骤。首先合成母体化合物 JWH 250。合成路线通常涉及 1-戊基-1H-吲哚-3-羧酸与 2-甲氧基苯基溴化镁反应形成中间产物。 然后将该中间体进行羟基化以生成 5-羟基吲哚代谢物 。 反应条件通常需要使用有机溶剂,如二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO),以提高溶解度 .
化学反应分析
JWH 250 5-羟基吲哚代谢物会发生各种化学反应,包括:
氧化: 这种反应可以在氧化剂的存在下发生,导致形成更多氧化代谢物。
还原: 虽然不太常见,但在特定条件下也会发生还原反应。
取代: 吲哚环上的羟基可以参与取代反应,尤其是在酸性或碱性条件下。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 形成的主要产物取决于具体的反应条件,但通常包括进一步羟基化或氧化衍生物 .
相似化合物的比较
JWH 250 5-羟基吲哚代谢物类似于其他合成大麻素代谢物,如 JWH 015 和 JWH 018。它具有独特的结构特征,使其区别于这些化合物:
属性
IUPAC Name |
1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRKUXWVBPICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017769 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-67-7 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
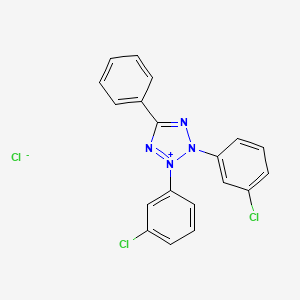

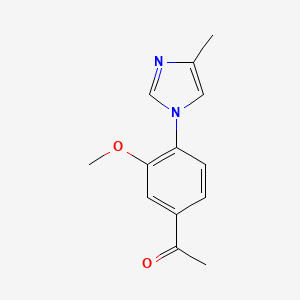
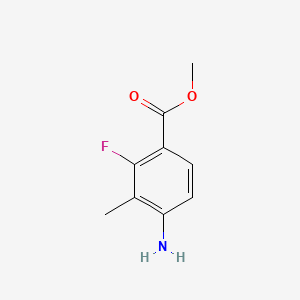
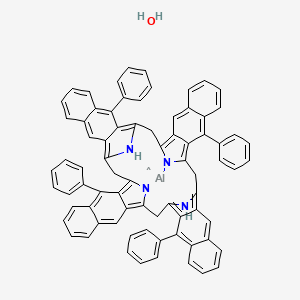
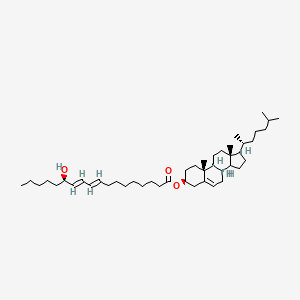
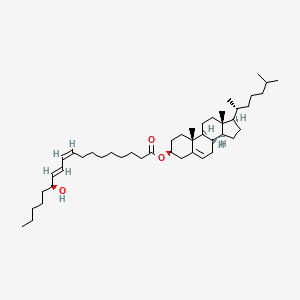
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
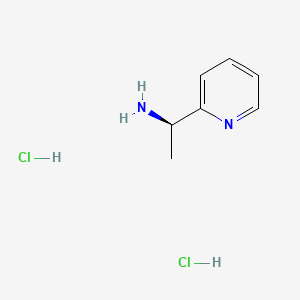
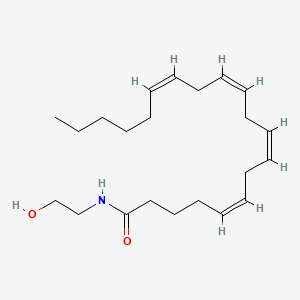
![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
